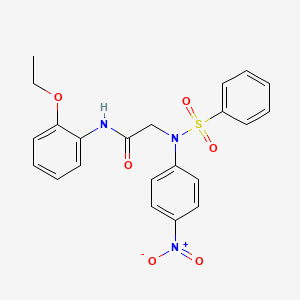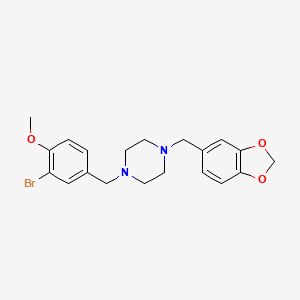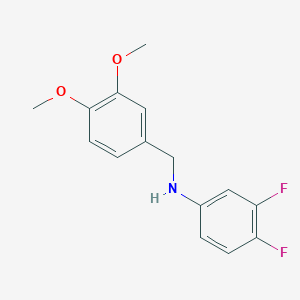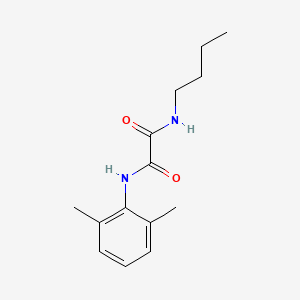
N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as ENPG, is a chemical compound that has gained significant attention in the field of scientific research. ENPG is a glycine transporter 1 (GlyT1) inhibitor that has been studied for its potential use in treating various neurological disorders.
作用機序
ENPG acts as a N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the concentration of glycine in the synaptic cleft. N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, ENPG prevents the reuptake of glycine, leading to an increase in glycine concentration in the synaptic cleft. This increased glycine concentration leads to an increase in NMDA receptor activation, which has been shown to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects:
ENPG has been shown to have a positive effect on cognitive function and memory. ENPG increases the concentration of glycine in the synaptic cleft, leading to an increase in NMDA receptor activation. This increased activation of NMDA receptors has been shown to have a positive effect on cognitive function and memory. ENPG has also been shown to have a positive effect on mood and behavior.
実験室実験の利点と制限
One advantage of using ENPG in lab experiments is that it is a selective N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which means it does not affect other neurotransmitter systems. This allows for more precise studies on the effects of N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibition. One limitation of using ENPG in lab experiments is that it has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on ENPG could focus on its potential use in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, research could focus on developing more soluble forms of ENPG for easier administration in vivo. Further studies could also investigate the long-term effects of ENPG on cognitive function and memory.
合成法
ENPG can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-ethoxyaniline with nitrobenzene to form N-(2-ethoxyphenyl)-nitroaniline. The second step involves the reaction of N-(2-ethoxyphenyl)-nitroaniline with chlorosulfonic acid to form N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide. The final step involves the reaction of N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide with glycine to form ENPG.
科学的研究の応用
ENPG has been studied for its potential use in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. ENPG acts as a N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the concentration of glycine in the synaptic cleft, leading to an increase in N-methyl-D-aspartate (NMDA) receptor activation. This increased activation of NMDA receptors has been shown to have a positive effect on cognitive function and memory.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-2-31-21-11-7-6-10-20(21)23-22(26)16-24(17-12-14-18(15-13-17)25(27)28)32(29,30)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEMMCITBHZHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B5223088.png)

![3-[3-(benzyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5223104.png)

![1-{[4-(1-azepanyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5223114.png)

![4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5223123.png)

![2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5223135.png)
![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5223136.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N'-(4-nitrophenyl)urea](/img/structure/B5223158.png)
![5-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5223164.png)
